REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[S:11][CH2:12][CH2:13][C:14]([OH:16])=O>C(Cl)(Cl)Cl>[O:16]=[C:14]1[C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:2]([CH3:1])[C:3]=2[S:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
0.375 mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC2=CC=CC=C12)SCCC(=O)O
|
Name
|
polyphosphate ester
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature and under a nitrogen atmosphere for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated after settling
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with chloroform
|
Type
|
WASH
|
Details
|
washed with 10% strength sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and dried
|
Type
|
CUSTOM
|
Details
|
the organic medium is evaporated off on a water bath under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized in acetonitrile
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C1CCSC=2N(C3=CC=CC=C3C21)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |